molecular formula C15H15N3OS B5814062 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B5814062
M. Wt: 285.4 g/mol
InChI Key: UYVKVVRRHFKRIX-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide is a synthetic hybrid compound incorporating privileged pharmacophores known for diverse biological activities. This molecule features an indole moiety linked to a thiazole ring via a butanamide spacer, a structural motif of significant interest in medicinal chemistry. While specific biological data on this exact compound may be limited, its core structure is closely related to well-characterized classes of bioactive molecules. Research on analogous 4-(indol-3-yl)thiazole-2-amines has demonstrated potent and broad-spectrum biological properties. These structural analogs have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, with some compounds exhibiting superior potency compared to ampicillin . Furthermore, certain analogs have demonstrated effective inhibition of biofilm formation . The indole-thiazole molecular framework is also associated with significant anticancer potential . Related compounds, particularly nortopsentin analogs where the thiazole ring links indole and azaindole units, have displayed potent antiproliferative activity against various human tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase . The biological relevance of this chemotype is rooted in its constituent parts. The indole scaffold is a ubiquitous feature in natural products and pharmaceuticals, associated with analgesic, anti-inflammatory, antimicrobial, anticancer, and antiviral activities . The thiazole ring is another privileged structure found in numerous approved drugs and is known to contribute to antimicrobial, anticancer, and anti-inflammatory properties . The strategic combination of these systems through molecular hybridization aims to leverage synergistic effects for enhanced and multi-targeted biological activity . This compound is intended for research purposes only, specifically for use in investigative studies concerning infectious diseases or oncology. It is supplied as a solid and should be stored in a cool, dry place. Researchers are advised to reconstitute the compound in an appropriate solvent such as DMSO for in vitro experimental use. Please Note: This product is provided 'For Research Use Only (RUO)'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Specific biochemical and physico-chemical data for this exact compound should be verified through further analysis.

Properties

IUPAC Name

4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(18-15-16-8-9-20-15)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,8-10,17H,3-4,7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKVVRRHFKRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 1h Indol 3 Yl N 1,3 Thiazol 2 Yl Butanamide and Its Analogues

Retrosynthetic Analysis of the 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide Scaffold

A retrosynthetic analysis of the target molecule reveals the most logical disconnections for its synthesis. The primary and most evident disconnection is the amide bond, which simplifies the molecule into two key synthons: 4-(1H-indol-3-yl)butanoic acid and 2-aminothiazole (B372263). This approach is advantageous as it breaks down a complex molecule into more readily available or synthetically accessible precursors.

Further disconnection of the 4-(1H-indol-3-yl)butanoic acid intermediate at the C3-position of the indole (B1671886) ring suggests precursors such as indole itself and a four-carbon electrophilic chain. Similarly, the 2-aminothiazole precursor can be deconstructed via the principles of the Hantzsch thiazole (B1198619) synthesis, leading back to a thiourea (B124793) equivalent and a two-carbon synthon, typically an α-haloaldehyde or α-haloketone. This multi-level retrosynthetic strategy provides a clear and flexible roadmap for the total synthesis of the target compound.

Classical and Contemporary Synthetic Routes to the Indole Moietybohrium.comrsc.org

The indole nucleus is a cornerstone of many natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. bohrium.comresearchgate.net These strategies range from historical name reactions to modern metal-catalyzed approaches. researchgate.net

Classical Methods:

Fischer Indole Synthesis: This is arguably the most well-known method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. bohrium.comsemanticscholar.org The versatility of the starting materials allows for the synthesis of a wide variety of substituted indoles.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can be subsequently decarboxylated. researchgate.netsemanticscholar.org

Madelung Synthesis: This intramolecular reaction involves the cyclization of an N-phenylalkanamide at high temperatures using a strong base. researchgate.net

Leimgruber-Batcho Indole Synthesis: A highly versatile method that begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization. semanticscholar.org

Contemporary Methods: Modern synthetic chemistry has introduced milder and more efficient methods for indole synthesis, often employing transition metal catalysts. semanticscholar.org These include palladium-, copper-, and gold-catalyzed cyclizations of appropriately substituted anilines and alkynes. rsc.org C-H activation strategies have also emerged as powerful tools for the direct functionalization of aromatic precursors to build the indole scaffold. researchgate.netsemanticscholar.org Green chemistry approaches, utilizing microwave irradiation or ionic liquids, have also been developed to create more environmentally benign synthetic routes. openmedicinalchemistryjournal.com

MethodPrecursorsConditionsAdvantages
Fischer Synthesis Phenylhydrazine, Aldehyde/KetoneAcid catalyst, HeatHigh versatility, widely applicable
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateBase, then reductionGood for indole-2-carboxylic acids
Madelung Synthesis N-PhenylalkanamideStrong base, High temperatureAccess to specific substitution patterns
Leimgruber-Batcho o-Nitrotoluene, Formamide acetalHeat, then reductionHigh yields, versatile
Metal-Catalyzed Substituted anilines, AlkynesPd, Cu, or Au catalystMild conditions, high efficiency

Preparation of the 1,3-Thiazol-2-yl Amine Precursorsemanticscholar.orgopenmedicinalchemistryjournal.comwikipedia.org

2-Aminothiazole is a fundamental building block in medicinal chemistry. wikipedia.org The most common and established method for its synthesis and the synthesis of its derivatives is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide. wikipedia.org

For the preparation of the parent 2-aminothiazole, thiourea is reacted with an α-haloacetaldehyde equivalent. chemicalbook.com Due to the instability and tendency of chloroacetaldehyde (B151913) to polymerize, precursors like diethylchloroacetal are often used. chemicalbook.com The reaction typically proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-carbonyl compound, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Alternative methods include the reaction of a 2-acylamino-ketone with phosphorus pentasulfide, an adaptation of the Robinson-Gabriel synthesis. wikipedia.org Modern variations may utilize solid-phase catalysts like montmorillonite-K10 to facilitate a one-pot synthesis from a methylcarbonyl compound and thiourea in the presence of an iodinating agent. researchgate.net

Formation of the Butanamide Linkage: Amidation Reactions and Optimizationchemicalbook.comgoogle.comresearchgate.net

The formation of the amide bond is a pivotal step in the synthesis of the target molecule. This transformation typically involves the coupling of a carboxylic acid with an amine, a reaction that requires activation of the carboxylic acid, as direct condensation is energetically unfavorable. luxembourg-bio.comrsc.org

Coupling Reagents and Conditions for N-(1,3-thiazol-2-yl)butanamide Formation

A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. researchgate.netrsc.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.netmdpi.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce racemization. luxembourg-bio.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents. researchgate.netluxembourg-bio.com HATU, in particular, is known for its high reactivity and is often employed for coupling hindered substrates. researchgate.net

Other Reagents: 1,1'-Carbonyldiimidazole (B1668759) (CDI) is another effective activating agent that forms a reactive acylimidazolide intermediate. chemicalbook.com

The choice of solvent (e.g., dichloromethane, dimethylformamide, tetrahydrofuran) and the addition of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) are critical for optimizing the reaction conditions and ensuring high yields.

Reagent ClassExamplesMechanismKey Features
Carbodiimides DCC, EDCForms O-acylisourea intermediateCost-effective, widely used
Onium Salts HBTU, HATU, PyBOPForms activated esterHigh efficiency, good for difficult couplings researchgate.net
Imidazolium CDIForms acylimidazolideSimple workup, mild conditions chemicalbook.com

Strategies for Constructing the 4-(1H-indol-3-yl)butanamide Segmentchemicalbook.comacs.org

This segment can be constructed in two primary ways: by first synthesizing 4-(1H-indol-3-yl)butanoic acid and then amidating it, or by directly forming the butanamide from a suitable indole precursor.

The synthesis of 4-(1H-indol-3-yl)butanoic acid (also known as indole-3-butyric acid, IBA) can be achieved through several routes. wikipedia.org A common laboratory method is the Friedel-Crafts acylation of indole with succinic anhydride (B1165640) or a derivative, followed by reduction of the resulting keto-acid. quora.com For example, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed to reduce the ketone. quora.com

Alternatively, a direct synthesis of 4-(1H-indol-3-yl)butanamide has been reported from 4-(1H-indol-3-yl)butanoic acid and ammonia (B1221849) using 1,1'-carbonyldiimidazole (CDI) as the coupling agent in tetrahydrofuran. chemicalbook.com This demonstrates the feasibility of forming the butanamide linkage directly from the corresponding carboxylic acid.

Total Synthesis of this compound

The total synthesis of this compound logically follows the retrosynthetic pathway.

Synthesis of 4-(1H-indol-3-yl)butanoic acid: Indole is subjected to a Friedel-Crafts reaction with succinic anhydride in the presence of a Lewis acid catalyst to yield 4-(1H-indol-3-yl)-4-oxobutanoic acid. The ketone is then reduced, for instance, via a Wolff-Kishner or Clemmensen reduction, to afford the desired 4-(1H-indol-3-yl)butanoic acid. quora.com

Synthesis of 2-aminothiazole: Following the Hantzsch synthesis, thiourea is condensed with chloroacetaldehyde (or a stable equivalent) in a suitable solvent like ethanol (B145695) to produce 2-aminothiazole hydrochloride, which is then neutralized to give the free amine. chemicalbook.comgoogle.com

Amide Coupling: The final step involves the coupling of 4-(1H-indol-3-yl)butanoic acid with 2-aminothiazole. The carboxylic acid is activated using a standard coupling reagent such as HATU or EDC/HOBt in an aprotic solvent like DMF. researchgate.net The 2-aminothiazole is then added, often in the presence of a mild base, to facilitate the nucleophilic attack and form the target amide, this compound. The product can then be purified using standard techniques like recrystallization or column chromatography.

This convergent approach, where the two main fragments are synthesized separately and then joined, is an efficient strategy for the preparation of the target molecule and its analogues.

Synthesis of Key Structural Analogues and Derivatives of this compound

The creation of a library of analogues based on the this compound scaffold is essential for understanding its chemical and biological properties. Synthetic efforts are strategically directed toward modifying the indole nucleus, the thiazole heterocycle, and the intervening butanamide chain.

Modifications to the indole ring are a primary strategy for diversifying the properties of the parent compound. These changes can influence the molecule's electronic properties, lipophilicity, and steric profile.

A common approach to synthesizing substituted indole derivatives is through the Fischer indole synthesis, which allows for the introduction of various substituents on the benzene (B151609) portion of the indole ring. For instance, starting with appropriately substituted phenylhydrazines, one can generate a range of substituted ethyl (indol-3-yl)alkanoates. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids and subsequently coupled with 2-aminothiazole.

Another strategy involves the direct functionalization of the indole ring. For example, N-acylation of indole-3-carboxaldehyde (B46971) followed by coupling with aryl amines can introduce diverse functionalities at the N-1 position of the indole. derpharmachemica.com While this example uses indole-3-carboxaldehyde, the principle can be extended to indole-3-butyric acid derivatives. The introduction of a substituent on the indole part has been shown in some related series to reduce certain biological activities, highlighting the sensitivity of this position to modification. nih.gov

Table 1: Examples of Modifications at the Indole Ring System

Compound Name Modification Synthetic Approach Reference
N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamideN-1 substitution with a 4-fluorobenzyl groupCondensation of the corresponding acid with 4-aminopyridine nih.gov
4-(2-Methyl-1H-indol-3-yl)-N,5-dimethyl-thiazol-2-amineMethyl group at the 2-position of the indole ringNot detailed researchgate.net
1-(2-(2-hydroxyphenylamino)acetyl)-1H-indole-3-carboxaldehydeN-1 substitution with a functionalized acetyl groupN-acylation of indole-3-carboxaldehyde and subsequent amine coupling derpharmachemica.com
N-[4-[4-(1H-indol-3-yl)piperidinomethyl]-2-thiazolyl]methanesulfonamideUnsubstituted indoleSynthesis from N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2- thiazolyl]alkanesulfonamides nih.gov

The thiazole ring is another key area for structural modification. Substituents on the thiazole ring can be introduced either by starting with a pre-functionalized 2-aminothiazole or by modifying the thiazole ring in a later synthetic step.

The Hantzsch thiazole synthesis is a versatile method for preparing a wide variety of substituted thiazoles. This method involves the condensation of an α-haloketone with a thioamide. By varying the starting materials, different substituents can be incorporated at positions 4 and 5 of the thiazole ring. For instance, the reaction of substituted 3-(α-chloroacetyl)indoles with thiourea or its derivatives yields 4-(indol-3-yl)thiazol-2-amines with potential for further functionalization. nih.gov

Acylation of the 2-amino group of the thiazole with different acid chlorides is a straightforward method to introduce various acyl groups, which is directly relevant to the butanamide linkage. nih.gov Furthermore, the thiazole ring itself can be functionalized. For example, bromination of a 4-(substituted)-thiazol-2-amine with N-bromosuccinimide (NBS) allows for the subsequent introduction of various amines at the 5-position. nih.gov

Table 2: Examples of Derivatization of the Thiazole Ring

Compound Name Modification Synthetic Approach Reference
4-(Indol-3-yl)thiazole-2-amines with acyl residueAcylation of the 2-amino groupTreatment of 4-(indol-3-yl)thiazol-2-amines with acid chlorides nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesSubstitution at the 4-position with a 4-chlorothiophenyl groupCondensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea nih.gov
N-(thiazol-2-yl)-benzenesulfonamide derivativesSulfonamide linkage at the 2-amino positionNot detailed nih.gov
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamideBenzothiazole instead of thiazoleN-acylation of 2-aminobenzothiazole (B30445) with 4-chlorobutanoyl chloride mdpi.comresearchgate.net

The synthesis of the butanamide linker typically starts from indole-3-butyric acid. chemicalbook.com This can be prepared through methods like the Friedel-Crafts reaction of indole with succinyl dichloride followed by reduction. The resulting indole-3-butyric acid can then be activated and coupled with the desired 2-aminothiazole. Standard amide coupling reagents such as 1,1'-carbonyldiimidazole can be used for this purpose. chemicalbook.com

Variations in the chain length can be achieved by starting with indole-3-acetic acid or indole-3-propionic acid to yield acetamide (B32628) or propanamide analogues, respectively. nih.gov Furthermore, substituents can be introduced along the butanamide chain. For example, starting with α-chloropropionic acid chloride instead of chloroacetic acid chloride in the synthesis of the thiazole precursor can lead to a methyl group on the carbon adjacent to the indole ring. nih.gov

Table 3: Examples of Alterations to the Butanamide Chain and Substituents

Compound Name Modification Synthetic Approach Reference
4-(1H-indol-3-yl)butanamideButanamide chain with terminal NH2Amide coupling of 4-indol-3-yl-butyric acid with ammonia chemicalbook.com
N-(pyridin-4-yl)-(indol-3-yl)acetamidesAcetamide linker (shorter chain)Condensation of indol-3-yl-acetic acids with 4-aminopyridine nih.gov
N-(pyridin-4-yl)-(indol-3-yl)propanamidesPropanamide linker (shorter chain)Condensation of indol-3-yl-propanoic acids with 4-aminopyridine nih.gov
4-(Indol-3-yl)-5-methyl-thiazol-2-aminesMethyl group on the thiazole ring, adjacent to the linkerSynthesis from 3-(α-chloropropionyl)indoles nih.gov
N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamideEthanamide linker with a different attachment point to the indoleCoupling reaction via a mixed anhydride researchgate.net

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. Chiral centers can be incorporated into the butanamide chain or on substituents attached to the indole or thiazole rings.

Stereoselective synthesis can be achieved through various strategies. One common approach is the use of chiral starting materials. For instance, employing an enantiomerically pure substituted indole-3-butyric acid in the coupling step would lead to a chiral product.

Another strategy involves the use of chiral catalysts or auxiliaries. Chiral N-tert-butanesulfinyl imines are valuable intermediates for the stereoselective synthesis of amines. nih.gov This methodology could potentially be adapted to introduce a chiral center in the butanamide linker. For example, a stereoselective addition to a chiral imine derived from an indole-containing aldehyde could be envisioned, followed by chain extension and coupling to the thiazole.

Asymmetric cycloaddition reactions also offer a powerful tool for creating stereocenters. The [3+2] cycloaddition of azomethine ylides with a thiazolo[3,2-a]indole tethered dipolarophile has been used to synthesize dispiroindano pyrrolidines with high stereo- and regioselectivity. researchgate.net While this is a different scaffold, the principles of using chiral auxiliaries or catalysts to control the stereochemical outcome of ring-forming reactions are broadly applicable.

Furthermore, organocatalysis with chiral phosphoric acids has been successfully employed in the enantioselective construction of axially chiral 3-arylindoles. oaepublish.com This highlights the potential of chiral catalysts to control stereochemistry in reactions involving the indole nucleus.

At present, specific examples of the stereoselective synthesis of chiral analogues of this compound are not extensively reported in the literature, but the application of established stereoselective methods provides a clear path for their future development.

Spectroscopic and Advanced Structural Characterization in Research Context

Advanced Spectroscopic Methods for Confirming Molecular Structure (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Confirmation of the covalent framework of 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide relies on sophisticated spectroscopic methods that probe the atomic and molecular composition. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are indispensable tools in this process. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. d-nb.info For this compound (molecular formula C₁₅H₁₆N₄OS), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby offering unambiguous confirmation of the molecular formula. nih.gov

2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR techniques are necessary to piece together the complete molecular puzzle, especially for complex heterocyclic structures. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity of the indole (B1671886), butanamide, and thiazole (B1198619) fragments. For instance, COSY spectra would reveal proton-proton couplings within the indole and thiazole rings and along the butyramide chain. HSQC would correlate each proton to its directly attached carbon atom. Finally, HMBC experiments would show correlations between protons and carbons over two to three bonds, which is critical for connecting the distinct structural fragments, such as linking the carbonyl carbon of the butanamide to the protons on the adjacent methylene (B1212753) group and the thiazole ring.

Expected ¹H and ¹³C NMR Data: Based on analyses of structurally similar compounds containing indole, amide, and thiazole moieties, a predictive table of chemical shifts can be compiled. mdpi.comnih.govscispace.com

Table 1. Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆).
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Indole N-H~10.8br s
Amide N-H~12.2s
Indole H-2~7.2d
Indole H-4~7.5d
Indole H-5, H-6~6.9-7.1m
Indole H-7~7.3d
Thiazole H-4~7.4d
Thiazole H-5~7.1d
α-CH₂ (to Indole)~2.8t
β-CH₂~2.0quint
γ-CH₂ (to C=O)~2.4t

**3.2. Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a single crystal. This technique reveals the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. mdpi.com For a molecule like this compound, a crystallographic study would elucidate the planarity of the indole and thiazole rings and the conformation of the flexible butanamide linker. nih.gov

A key aspect of crystallographic analysis is the examination of intermolecular interactions that dictate how molecules pack in the crystal lattice. nih.gov It is highly probable that the crystal structure would be stabilized by a network of hydrogen bonds. The amide N-H and the indole N-H groups are strong hydrogen bond donors, while the carbonyl oxygen, the nitrogen atom of the thiazole ring, and the sulfur atom can act as hydrogen bond acceptors. mdpi.com These interactions would create supramolecular assemblies, such as chains or sheets. nih.gov Hirshfeld surface analysis could be further employed to visualize and quantify these intermolecular contacts, providing deeper insight into the nature of the crystal packing. mdpi.com

Table 2. Potential Hydrogen Bonding Interactions in the Crystal Structure.
DonorAcceptorInteraction Type
Indole N-HCarbonyl OIntermolecular
Amide N-HThiazole NIntermolecular
Amide N-HCarbonyl OIntermolecular

**3.3. Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. researchgate.netamericanpharmaceuticalreview.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." researchgate.net

For this compound, FTIR spectroscopy would be expected to show distinct absorption bands corresponding to its key structural features. The N-H stretching vibrations of the indole and amide groups would appear as broad bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretch of the amide group would produce a strong, sharp peak around 1650-1680 cm⁻¹. Other characteristic peaks would include C-N stretching, C=C stretching from the aromatic rings, and C-H stretching vibrations. biointerfaceresearch.comcore.ac.uk Analysis of these vibrational modes confirms the presence of all expected functional groups, complementing the connectivity data from NMR and mass spectrometry.

Table 3. Expected Characteristic FTIR Absorption Bands.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indole & Amide N-HStretching3400 - 3200
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Amide C=OStretching1680 - 1650
Aromatic C=CStretching1600 - 1450
Amide C-NStretching1400 - 1200

Pre Clinical Biological Evaluation and Pharmacological Profiling of 4 1h Indol 3 Yl N 1,3 Thiazol 2 Yl Butanamide and Derivatives

In Vitro Biological Activity Assays

Derivatives of the core indole-butanamide structure have been investigated for their ability to inhibit various clinically relevant enzymes.

Histone Deacetylase (HDAC) Inhibition: A notable derivative, N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA), emerged from the structural modification of indolebutyric acid. This compound exhibited potent inhibitory activity against HDAC2 and HDAC3, with IC50 values significantly lower than the established inhibitor SAHA. rsc.org Molecular docking studies suggest that IBHA binds effectively to the active sites of human HDAC2 and HDAC3 through strong hydrogen bond and hydrophobic interactions. rsc.org

CompoundHDAC2 IC50 (µM)HDAC3 IC50 (µM)
IBHA 0.32 ± 0.020.14 ± 0.01
SAHA (Reference) 1.25 ± 0.060.97 ± 0.04

α-Amylase and α-Glucosidase Inhibition: These enzymes are key targets in the management of type 2 diabetes. Several studies have explored indole-thiazole derivatives as inhibitors. A series of N-[3-Chloro-2-(Substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives were synthesized and evaluated for their α-amylase inhibitory activity. researchgate.net One of the synthesized compounds, AZ3, demonstrated high inhibitory activity across concentrations from 50 µg/ml to 800 µg/ml, comparable to the standard drug acarbose, which showed 91.58% inhibition at 800 µg/ml. researchgate.net Other related thiazole (B1198619) derivatives have also shown promise as α-glucosidase inhibitors, with some compounds exhibiting IC50 values superior to acarbose. researchgate.net

Topoisomerase Inhibition: While direct studies on the title compound are limited, the broader class of thiazole derivatives has been identified as a promising scaffold for targeting topoisomerase II (Topo II), a crucial enzyme for DNA replication and a target for anticancer agents. nih.gov

Information regarding the inhibition of COX and urease by 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide or its immediate derivatives is not extensively covered in the reviewed scientific literature.

Structurally related nortopsentin analogues, such as 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, have been studied to elucidate their mechanism of action in cancer cells. Investigations in human hepatoma HepG2 cells revealed that the antiproliferative effect is mediated by a pro-apoptotic mechanism. researchgate.netnih.gov This process is associated with key cellular events including the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. researchgate.netnih.gov Furthermore, these compounds were found to modulate the cell cycle, inducing a concentration-dependent accumulation of cells in the subG0/G1 phase and arresting viable cells in the G2/M phase. researchgate.netnih.gov

A series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netnih.govmdpi.com These compounds displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com One of the most promising compounds exhibited a minimum inhibitory concentration (MIC) in the range of 0.06–0.12 mg/mL. researchgate.netmdpi.com Notably, S. aureus was identified as the most resistant strain, while S. Typhimurium was the most sensitive. researchgate.netmdpi.com

The antifungal potential of these derivatives was also assessed, with some compounds showing activity that was either comparable to or exceeded that of the reference agents bifonazole (B1667052) and ketoconazole. researchgate.netnih.govmdpi.com Docking studies suggest that the antibacterial action may be due to the inhibition of E. coli MurB, while the antifungal effect could be linked to CYP51 inhibition. researchgate.netnih.gov

Table of Minimum Inhibitory Concentrations (MIC) of Indole-Thiazole Derivatives

Bacterial Strain Type MIC Range (mg/mL)
Staphylococcus aureus Gram-positive 0.47 - 1.88
Listeria monocytogenes Gram-positive 0.06 - 1.88
Bacillus cereus Gram-positive 0.06 - 1.88
Escherichia coli Gram-negative 0.06 - 1.88
Enterobacter cloacae Gram-negative 0.06 - 1.88
Salmonella typhimurium Gram-negative 0.06 - 1.88

The anti-inflammatory potential of indole-thiazole hybrids has been explored in cell-based models. A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.orgresearchgate.netresearchgate.net Several compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.orgresearchgate.netresearchgate.net One derivative, in particular, showed potent anti-inflammatory activity and was found to be non-toxic in cytotoxicity assays. rsc.orgresearchgate.net In another study, novel thiazol-indolin-2-one derivatives were evaluated for in vivo anti-inflammatory activity, with the most active compound showing significant edema inhibition, and molecular docking studies suggested a good fit within the COX-2 binding site. nih.gov

The anticancer potential of this class of compounds has been extensively documented. The HDAC inhibitor N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) demonstrated significant antiproliferative effects. rsc.org Hematologic cancer cell lines (U937 and K562) were found to be more sensitive to IBHA than solid tumor cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). rsc.org

Furthermore, nortopsentin analogues, which share the indole-thiazole core, have shown potent antiproliferative effects against the National Cancer Institute's full panel of approximately 60 human tumor cell lines. biointerfaceresearch.com For some of these derivatives, the growth inhibition 50 (GI50) values were in the low micromolar to nanomolar range. nih.govbiointerfaceresearch.com Another study on new thiazole nortopsentin analogs found that several derivatives exhibited good antiproliferative activity, particularly against the MCF-7 breast cancer cell line, with GI50 values in the micromolar range. biointerfaceresearch.com These compounds were shown to act as pro-apoptotic agents. biointerfaceresearch.com

Antiproliferative Activity of IBHA against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
U937 Histiocytic lymphoma Data not specified
K562 Chronic myelogenous leukemia Data not specified
MDA-MB-231 Breast adenocarcinoma Data not specified
PC-3 Prostate adenocarcinoma Data not specified

In Vivo Pre-clinical Efficacy Studies in Non-Human Animal Models

While in vitro studies on indole-thiazole derivatives are extensive, reports on in vivo preclinical efficacy are less common in the reviewed literature. However, some research has progressed to animal models. One derivative from a series of 7-azaindole (B17877) nortopsentin analogs was tested in a mouse model for diffuse malignant peritoneal mesothelioma (DMPM). biointerfaceresearch.com Intraperitoneal administration of the compound resulted in a significant reduction of the tumor at well-tolerated doses. biointerfaceresearch.com Similarly, novel thiazolidine-4-one substituted thiazoles underwent in vivo evaluation for antiepileptic potency using MES and scPTZ methods in animal models. nih.gov Other studies have used in vivo models to screen for effects on the central nervous system or for anti-inflammatory properties. nih.govnih.gov Despite these examples, comprehensive in vivo efficacy studies for many of the derivatives, including the parent compound this compound, remain a future step in their preclinical development. nih.gov

Model Selection and Justification for Specific Disease Areas

The primary therapeutic area for which indolyl-thiazole derivatives have been evaluated is oncology. The selection of preclinical models is guided by the objective to assess the broad-spectrum antiproliferative activity and to elucidate the underlying mechanisms of action.

In Vitro Models:

NCI-60 Human Tumor Cell Line Panel: A new series of nortopsentin analogues, specifically 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, were evaluated for their cytotoxic effects against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines. nih.gov This panel represents a diverse range of cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The use of this comprehensive panel allows for the identification of compounds with broad-spectrum anticancer activity or selective toxicity against specific cancer subtypes.

Human Hepatoma HepG2 Cells: For more detailed mechanistic studies, the human hepatoma HepG2 cell line was selected. researchgate.net This cell line is a well-characterized and widely used model for liver cancer. It is suitable for investigating cellular processes such as apoptosis (programmed cell death) and cell cycle progression, providing insights into how a compound exerts its cytotoxic effects. researchgate.net

Human Breast Cancer Cell Line SKBr3: In other studies, various indolyl-thiazoles have been assessed for cytotoxic activity specifically in the SKBr3 human breast cancer cell line, indicating a focus on breast cancer as a potential therapeutic target. nih.gov

The justification for using these cell line models is based on their established role in cancer research for initial screening and mechanistic evaluation of novel chemical entities. They provide a reproducible and controlled environment to assess the direct effects of compounds on cancer cell proliferation and survival.

Dose-Response Characterization and Efficacy Assessment

The efficacy of indolyl-thiazole derivatives has been quantified through dose-response studies, primarily measuring their ability to inhibit cancer cell growth.

The antiproliferative activity of nortopsentin analogues was determined across the NCI-60 cell line panel, with some derivatives demonstrating significant potency. For instance, two compounds from the series of 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from the low micromolar to the nanomolar level, indicating potent anticancer activity. nih.govresearchgate.net

For a more detailed analysis, the effects of specific derivatives, designated as 3d and 3k , were assessed on the growth of HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability. The compounds were shown to inhibit cell growth in a concentration-dependent manner. researchgate.net

The table below summarizes the growth inhibition data for compounds 3d and 3k on HepG2 cells after 24 hours of treatment.

CompoundConcentration (µM)Cell Viability (% of Control)
3d1~90%
3d5~75%
3d10~55%
3d20~40%
3k1~85%
3k5~60%
3k10~45%
3k20~30%

These results demonstrate a clear dose-dependent inhibition of cancer cell proliferation by these nortopsentin analogues.

Histopathological and Biochemical Analysis of Treated Tissues (If applicable to efficacy mechanisms)

As the available research on these specific indolyl-thiazole derivatives is primarily based on in vitro cell culture models, there is no histopathological data from treated tissues. However, extensive biochemical analyses have been performed on the treated cancer cell lines to elucidate the mechanism of action.

Mechanism of Antiproliferative Effect:

Studies on human hepatoma HepG2 cells revealed that the mechanism of the antiproliferative effect of these nortopsentin analogues is pro-apoptotic. researchgate.net This was associated with several key biochemical changes:

Externalization of Plasma Membrane Phosphatidylserine: This is an early and characteristic marker of apoptosis. In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane, but it flips to the outer leaflet during apoptosis, signaling for phagocytic cells to engulf the dying cell.

Mitochondrial Dysfunction: The compounds were found to disrupt mitochondrial function, a central event in the intrinsic pathway of apoptosis.

Cell Cycle Arrest: Flow cytometric analysis of propidium (B1200493) iodide (PI)-stained cells was used to investigate the effects of the compounds on the cell cycle distribution of HepG2 cells. The results showed that the compounds induced a concentration-dependent accumulation of cells in the subG0/G1 phase of the cell cycle, which is indicative of apoptotic cell death. researchgate.net Furthermore, viable cells were observed to be confined to the G2/M phase, suggesting an arrest at this checkpoint which can also trigger apoptosis. researchgate.net

The table below summarizes the effects of compounds 3d and 3k on the cell cycle distribution of HepG2 cells after 24 hours of treatment at a concentration of 10 µM.

TreatmentSubG0/G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control1.5 ± 0.365.2 ± 2.118.5 ± 1.514.8 ± 1.2
Compound 3d (10 µM)12.3 ± 1.150.1 ± 1.815.4 ± 1.322.2 ± 1.9
Compound 3k (10 µM)15.8 ± 1.445.6 ± 2.014.1 ± 1.124.5 ± 2.1

Data are presented as mean ± SD from three separate experiments.

These biochemical findings collectively indicate that the antiproliferative efficacy of these indolyl-thiazole derivatives in cancer cells is mediated through the induction of apoptosis and disruption of the normal cell cycle progression.

Mechanistic Investigations of Biological Activity

Identification of Molecular Targets and Binding Interactions

Research into the mechanism of action of 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide has identified Histone Deacetylases (HDACs) as primary molecular targets. This is supported by studies on structurally similar indole-based compounds. For instance, the related molecule N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) has demonstrated potent inhibitory activity against HDAC2 and HDAC3. nih.gov This suggests that the indole-3-ylbutanamide scaffold is a key pharmacophore for HDAC inhibition.

Molecular docking studies of IBHA have provided a model for the binding interactions of this class of compounds within the active sites of HDACs. These studies indicate that the molecule can bind effectively to the active sites of human HDAC2 and HDAC3 through a combination of strong hydrogen bond interactions and hydrophobic interactions. nih.gov The thiazole (B1198619) moiety in this compound is also predicted to play a role in binding to the zinc ion within the HDAC active site, a common feature of many HDAC inhibitors. nih.gov

The interaction between the inhibitor and the enzyme is thought to involve the orientation of the molecule within the catalytic tunnel of the HDAC protein. The zinc-binding group, in this case likely involving the thiazole ring, coordinates with the zinc (II) ion at the base of the catalytic pocket, which is crucial for the enzyme's deacetylase activity. nih.govexplorationpub.com

Table 1: Putative Molecular Targets and Binding Interactions of this compound

Molecular TargetPutative Binding InteractionsSupporting Evidence
Histone Deacetylase 2 (HDAC2)Hydrogen bonds, Hydrophobic interactions, Zinc chelationActivity of structurally similar compounds
Histone Deacetylase 3 (HDAC3)Hydrogen bonds, Hydrophobic interactions, Zinc chelationActivity of structurally similar compounds

Elucidation of Cellular Pathways Modulated by this compound

As an inhibitor of HDACs, this compound is presumed to modulate a variety of downstream cellular pathways that are regulated by histone and non-histone protein acetylation. HDAC inhibitors are known to affect the expression of a small percentage of genes, leading to significant cellular responses. nih.gov

The primary consequence of HDAC inhibition is the hyperacetylation of histone proteins, which leads to a more relaxed chromatin structure. This altered chromatin state can facilitate the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes. researchgate.netmdpi.com

Key cellular pathways modulated by HDAC inhibitors include those governing cell cycle progression and apoptosis. HDACs are known to regulate the expression and activity of critical cell cycle modulators such as p53, p21, and the retinoblastoma protein (pRb)/E2F pathway. nih.gov By inhibiting HDACs, compounds like this compound can lead to the upregulation of cyclin-dependent kinase inhibitors like p21, resulting in cell cycle arrest. nih.govnih.gov

Furthermore, HDAC inhibitors can trigger both the intrinsic and extrinsic pathways of apoptosis. nih.govmdpi.com This can occur through the increased expression of pro-apoptotic genes and the repression of anti-apoptotic genes. For example, HDAC inhibitors have been shown to upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, sensitizing cancer cells to apoptosis. nih.gov

Analysis of Downstream Biological Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

The modulation of cellular pathways by this compound and related compounds leads to distinct downstream biological effects, most notably the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction: Numerous studies on indole (B1671886) and thiazole-containing compounds have demonstrated their ability to induce programmed cell death. For instance, various 1,3-thiazole derivatives have been shown to exhibit cytotoxic activity through the activation of caspases, key mediators of apoptosis. nih.gov The pro-apoptotic effects of these compounds are often associated with mitochondrial dysfunction and the externalization of plasma membrane phosphatidylserine (B164497). nih.gov While specific IC50 values for this compound are not widely reported, related indole-based 1,3,4-oxadiazole derivatives have shown significant anticancer activity with IC50 values in the low micromolar range against various cancer cell lines. researchgate.net

Cell Cycle Arrest: A common outcome of treatment with HDAC inhibitors is the arrest of the cell cycle at various checkpoints. Indole-3-carbinol, a related indole compound, has been shown to induce a G1 growth arrest in human prostate cancer cells. nih.gov Other studies on different HDAC inhibitors have demonstrated the ability to cause cell cycle arrest in the G2/M phase. mdpi.comresearchgate.net This arrest is often accompanied by the downregulation of cyclins A and B1 and the upregulation of the cyclin-dependent kinase inhibitor p21. mdpi.com

Table 2: Summary of Downstream Biological Effects

Biological EffectObserved in Related CompoundsPotential Mechanism
Apoptosis InductionYesActivation of caspases, mitochondrial dysfunction, modulation of Bcl-2 family proteins.
Cell Cycle ArrestYesUpregulation of p21, downregulation of cyclins, leading to arrest at G1 or G2/M phase. nih.govmdpi.comresearchgate.net

Comparative Mechanistic Studies with Established Reference Compounds

To better understand the therapeutic potential of this compound, its mechanism of action can be compared to that of established reference compounds, particularly other HDAC inhibitors. A key reference compound in this class is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, which is an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma. nih.gov

Studies on the structurally similar N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) have shown that it exhibits more potent inhibitory activity against HDAC2 and HDAC3 compared to SAHA. nih.gov This suggests that the indole-3-ylbutanamide scaffold may offer advantages in terms of isoform selectivity and potency over the hydroxamic acid-based structure of SAHA.

Table 3: Comparative Inhibitory Activity (IC50) of IBHA and SAHA

CompoundHDAC2 IC50 (µM)HDAC3 IC50 (µM)
N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA)0.32 ± 0.020.14 ± 0.01
Suberoylanilide Hydroxamic Acid (SAHA)1.25 ± 0.060.97 ± 0.04

Data from a study on a structurally similar compound, IBHA. nih.gov

Mechanistically, both SAHA and this compound are believed to function by binding to the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity. nih.govnih.gov This leads to similar downstream effects such as the induction of p21, cell cycle arrest, and apoptosis. nih.govnih.gov However, differences in the chemical structure of the zinc-binding group and the cap group can influence the potency, isoform selectivity, and pharmacokinetic properties of the inhibitor. explorationpub.commdpi.com The thiazole ring in this compound represents a different zinc-binding group compared to the hydroxamic acid in SAHA, which could translate to a distinct biological and safety profile.

Structure Activity Relationship Sar Studies of 4 1h Indol 3 Yl N 1,3 Thiazol 2 Yl Butanamide Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus is a cornerstone of this molecular scaffold, and modifications to this ring system have been shown to significantly modulate biological activity. SAR studies indicate that the position and nature of substituents on the indole ring are critical determinants of potency.

Research into related antiallergic compounds, specifically N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, has revealed that the introduction of substituents onto the indole ring generally leads to a reduction in activity. nih.gov This suggests that for certain biological targets, an unsubstituted indole moiety may be optimal for binding and efficacy.

Conversely, in the context of antimicrobial agents, the activity of 4-(indol-3-yl)thiazole-2-amines is dependent on both the presence and the position of indole ring substituents. nih.gov This highlights that the influence of indole substitution is target-specific. For anticancer applications, specific substitution patterns have proven beneficial. For instance, in a series of novel indole-1,2,4-triazole-based N-phenyl acetamides, a derivative featuring a 3,4-dichloro substitution on an attached phenyl group demonstrated excellent efficacy against the Hep-G2 liver cancer cell line. nih.gov This finding underscores the potential for halogenated substituents to enhance the biological activity of indole-containing compounds.

The collective data suggest a nuanced SAR for the indole portion of the molecule. While some targets favor an unsubstituted ring, others can have their affinity and the compound's efficacy enhanced by the strategic placement of specific substituents, particularly halogens.

Influence of Thiazole (B1198619) Ring Modifications on Target Affinity and Efficacy

The thiazole ring serves as another key pharmacophoric element, and its modification offers a viable strategy for fine-tuning the biological profile of these derivatives. The substitution pattern on the thiazole ring directly impacts the compound's interaction with its biological target.

Studies on 4-(indol-3-yl)thiazole-2-amines have shown that their antibacterial activity is not only dependent on the indole ring but also significantly on the nature of substituents at the 2-position of the thiazole moiety. nih.gov This position, directly attached to the butanamide nitrogen, is crucial for target engagement. Further investigations have emphasized that varying the substituents at the C4 and C5 positions of the thiazole ring can also substantially influence the biological performance of the molecule. ijnrd.org

A broader strategy for enhancing therapeutic activity involves the incorporation of multiple thiazole rings. The design and synthesis of compounds containing di- or tri-thiazole units have been shown in some contexts to lead to enhanced biological effects compared to their mono-thiazole counterparts. mdpi.com This approach of creating multimeric thiazole structures could amplify the desired pharmacological response. The reactivity and binding capacity of the thiazole ring are heavily influenced by the electronic properties and placement of its substituents, making it a critical area for modification in the drug design process. ijnrd.org

Role of the Butanamide Linker and Chain Length Variations

The butanamide linker connecting the indole and thiazole rings is not merely a spacer but plays a definitive role in orienting the two key heterocyclic systems for optimal interaction with the target. Variations in the length, rigidity, and composition of this linker are critical for modulating activity.

The 4-(1H-indol-3-yl)butanamide core is a recurring motif in the development of various biologically active agents, including α-amylase inhibitors, indicating its utility as a foundational structure. ijpca.org SAR studies on related compounds, such as (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides, have explored the effect of altering the length of the alkyl chain, demonstrating that linker length is a key parameter to optimize. researchgate.net

In a structurally related series of antiallergic agents, a tether of one to three methylene (B1212753) units between a piperidine (B6355638) ring and the thiazole ring resulted in potent activity. nih.gov This finding, while not involving a butanamide linker directly, reinforces the principle that the distance between key pharmacophoric groups is a critical factor for biological efficacy. The length and flexibility of the linker dictate the spatial arrangement of the terminal ring systems, which must be appropriate for fitting into the target's binding site. Altering the chain length can thus enhance or diminish the biological response.

Correlation between Stereochemistry and Biological Response (If Chiral Analogues are Explored)

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit profoundly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.gov

In many classes of compounds, stereochemistry is a critical driver for potency and pharmacokinetics. nih.gov Often, only one isomer in a stereoisomeric pair is responsible for the desired biological effect, while the other may be inactive or contribute to undesirable side effects. The specific three-dimensional arrangement of atoms is crucial for precise binding to a target site.

For the specific class of 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide derivatives, there is currently a lack of published research exploring the synthesis and differential biological activity of chiral analogues. The core structure does not inherently possess a chiral center unless substitutions are introduced that create one, for instance, on the butanamide linker. Future exploration in this area could be a valuable avenue for identifying more potent and selective derivatives, as it is highly probable that a stereoselective biological response would be observed.

Development of SAR Models for Optimized Biological Potential

To systematically explore the SAR and guide the design of more potent analogues, computational modeling techniques are frequently employed. Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structure of a compound and its biological activity.

For classes of compounds structurally related to this compound, various QSAR models have been successfully developed. These include 2D-QSAR and 3D-QSAR studies. 2D-QSAR models for 1H-3-indolyl derivatives have been established to predict antioxidant activity. nih.gov For other indole derivatives, such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues, both 2D- and 3D-QSAR models have been constructed to predict activity against the influenza A virus. semanticscholar.org

Commonly used statistical methods for building these models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric and electrostatic field requirements for optimal binding. researchgate.net These computational tools, often combined with molecular docking simulations, allow researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of derivatives with the highest potential for enhanced biological activity and optimizing the drug discovery process. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Identified Biological Targets

No molecular docking studies specifically investigating the binding of 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide to any identified biological targets were found. Such simulations are crucial for predicting the binding affinity and orientation of a ligand within the active site of a protein, offering insights into its potential mechanism of action. While docking studies have been performed on various indole (B1671886) and thiazole (B1198619) derivatives against targets like enzymes and receptors, this specific compound remains unexamined in the available literature. nih.govmdpi.com

Dynamics Simulations to Understand Ligand-Target Stability and Conformational Changes

There is no published research on molecular dynamics (MD) simulations for this compound. MD simulations are used to analyze the physical motions of atoms and molecules over time, providing a deeper understanding of the stability of a ligand-protein complex and any conformational changes that may occur upon binding. This type of analysis is essential for validating docking results and assessing the dynamic behavior of the ligand in a simulated physiological environment. nih.govplos.org

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A specific pharmacophore model derived from this compound has not been reported. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Such models are valuable tools for virtual screening of compound libraries to discover novel analogues with potentially improved activity. Although general pharmacophore models for classes of thiazole or indole compounds exist, none are specific to this molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

No quantitative structure-activity relationship (QSAR) analyses for a series of compounds including this compound could be located. QSAR studies establish a mathematical relationship between the chemical structures of a group of compounds and their biological activities. These predictive models are instrumental in guiding the design and optimization of new, more potent molecules. Research in this area has been applied to other indole-thiazole derivatives, but not to the specific compound of interest. researchgate.netnih.govnih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

Specific in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not available in the reviewed literature. These computational models are used to forecast the pharmacokinetic profile of a compound, such as its potential for oral bioavailability and its likely metabolic fate, which are critical considerations in the drug discovery process. While ADME predictions are commonly reported for novel series of related heterocyclic compounds, this particular molecule has not been the subject of such a published study. nih.govnih.govmdpi.com

Pharmacokinetic and Absorption, Distribution, Metabolism, Excretion Adme Considerations Pre Clinical

In Vitro Metabolic Stability Studies in Liver Microsomes or Hepatocytes

Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The primary objective of this assay is to determine the intrinsic clearance (CLint) of 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide. The compound is incubated with liver microsomes (containing phase I enzymes like cytochrome P450s) or hepatocytes (containing both phase I and phase II enzymes) from different species (e.g., human, rat, mouse) over a specific time course. The rate of disappearance of the parent compound is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance can be calculated. A high intrinsic clearance suggests rapid metabolism and likely poor in vivo stability, whereas a low intrinsic clearance indicates greater stability.

Hypothetical In Vitro Metabolic Stability Data

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 25 27.7

This table presents hypothetical data for illustrative purposes.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, metabolism, and excretion. Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target and be cleared from the body.

Equilibrium dialysis is a common method used to determine the percentage of plasma protein binding. In this assay, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions.

A high degree of plasma protein binding (>99%) can limit the drug's distribution into tissues and may prolong its half-life. Conversely, low binding may result in a wider distribution but potentially faster clearance.

Hypothetical Plasma Protein Binding Data

Species Percent Bound (%) Unbound Fraction (fu)
Human 98.5 0.015
Rat 97.2 0.028

This table presents hypothetical data for illustrative purposes.

Membrane Permeability and Transport Studies (e.g., Caco-2 cell model)

To assess the potential for oral absorption, the membrane permeability of this compound would be evaluated. The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting human intestinal permeability. Caco-2 cells are derived from a human colorectal adenocarcinoma and, when cultured, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

The apparent permeability coefficient (Papp) is determined by adding the compound to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its rate of appearance on the opposite side. A high Papp value in the apical-to-basolateral direction (Papp A→B) is indicative of good passive absorption.

This model can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B→A / Papp A→B) significantly greater than 1 suggests that the compound is actively transported out of the cells, which could limit its oral bioavailability.

Hypothetical Caco-2 Permeability Data

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio Permeability Classification
A → B 8.5 2.1 Moderate

This table presents hypothetical data for illustrative purposes.

Excretion Pathways in Pre-clinical Models

This study helps to determine the primary route of excretion (renal or fecal) and provides a mass balance to ensure that all of the administered dose can be accounted for. The identification of metabolites in the excreta can also provide valuable information about the metabolic pathways of the compound in vivo.

Influence of Structural Modifications on ADME Profile

The ADME properties of this compound can be modulated through structural modifications to its three main components: the indole (B1671886) ring, the butanamide linker, and the thiazole (B1198619) ring.

Indole Ring: The indole nucleus is susceptible to oxidation by cytochrome P450 enzymes. nih.govnih.gov Substitution on the indole ring, for example with electron-withdrawing groups, could potentially block sites of metabolism and improve metabolic stability. nih.gov The lipophilicity of the molecule, a key driver of permeability and plasma protein binding, can also be fine-tuned by substituents on the indole ring. researchgate.net

Butanamide Linker: The length and flexibility of the alkyl chain can influence how the molecule fits into the active sites of metabolic enzymes and transporters. Altering the linker could impact metabolic stability and efflux liability.

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential to systematically explore these modifications, aiming to optimize the ADME profile while maintaining the desired pharmacological activity. researchgate.netresearchgate.net

Future Research Directions and Potential Applications

Exploration of Additional Therapeutic Areas for 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide and its Optimized Derivatives

The indole (B1671886) and thiazole (B1198619) moieties are present in numerous compounds with a wide array of biological activities. acs.orgnih.gov Derivatives of the indole-thiazole scaffold have shown significant promise in several therapeutic areas, suggesting that this compound and its future derivatives could be investigated for similar applications.

Antimicrobial and Antifungal Activity : A number of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds also showing potent antifungal effects. nih.govsemanticscholar.org For instance, certain derivatives were found to be more potent against Methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. nih.gov Docking studies suggest that the antibacterial action may stem from the inhibition of E. coli MurB, an enzyme involved in cell wall biosynthesis, while antifungal activity may be linked to CYP51 inhibition. nih.govresearchgate.net

Anticancer Activity : The indole-thiazole framework is a key feature in various anticancer agents. acs.org Novel N-thiazolyl-indole-2-carboxamide derivatives have exhibited exceptional cytotoxicity against cancer cell lines like MCF-7. acs.org Similarly, nortopsentin analogues, which feature an indolyl-thiazole core, have shown potent pro-apoptotic and antiproliferative effects against a wide panel of human tumor cell lines. researchgate.net The mechanism often involves the induction of apoptosis and cell cycle arrest. researchgate.net Another related compound, 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), has been shown to block glioma cell invasion by inhibiting MYH9 expression through the aryl hydrocarbon receptor (AHR). scienceopen.com

Anti-inflammatory and Antiallergic Properties : Research into related structures has uncovered potential anti-inflammatory and antiallergic applications. N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides were synthesized and evaluated for their ability to prevent systemic anaphylaxis. nih.gov A specific derivative from this class was selected for further development as a novel antiallergic agent due to its potent activity and favorable profile in preliminary central nervous system effect studies. nih.gov Furthermore, a 2-thioxo-4-thiazolidinone derivative containing an indole moiety has been identified as a potential modulator of PPARγ, a key target in the pathogenesis of allergy and inflammation. mdpi.com

Scaffold ClassObserved Therapeutic PotentialExample Mechanism/TargetReference
4-(Indol-3-yl)thiazole AcylaminesAntibacterial, AntifungalE. coli MurB inhibition, CYP51 inhibition nih.govresearchgate.net
N-thiazolyl-indole-2-carboxamidesAnticancerCytotoxicity against MCF-7 cells acs.org
Nortopsentin Analogues (Indolyl-thiazoles)AntiproliferativePro-apoptotic, cell cycle arrest (G2/M phase) researchgate.net
N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamidesAntiallergicPrevention of systemic anaphylaxis nih.gov
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE)Anticancer (Anti-invasive)Aryl Hydrocarbon Receptor (AHR) agonist, inhibits MYH9 scienceopen.com

Development of Advanced In Vitro and In Vivo Models for Deeper Mechanistic Insights

To better understand the therapeutic potential of this compound, the development and use of sophisticated biological models are essential.

For antimicrobial research , future studies should move beyond standard sensitivity testing. The use of clinical isolates of resistant strains, such as MRSA and multidrug-resistant P. aeruginosa and E. coli, would provide a more accurate assessment of the compound's potential clinical utility. nih.gov Additionally, models that evaluate the inhibition of biofilm formation are crucial, as biofilms are a major factor in persistent infections. nih.gov

For anticancer evaluation , a tiered approach is necessary. Initial high-throughput screening against the NCI-60 panel of human tumor cell lines can identify sensitive cancer types. researchgate.net For promising hits, mechanistic studies in specific cell lines (e.g., human hepatoma HepG2 cells) can elucidate the mode of action, such as apoptosis induction, mitochondrial dysfunction, and cell cycle arrest. researchgate.net Advanced models, including 3D cell cultures (spheroids) and mouse xenograft models, are critical for evaluating efficacy in a more physiologically relevant context that mimics tumor microenvironments and in vivo growth. scienceopen.com

Combination Studies with Existing Therapeutic Agents

A significant avenue of future research is the investigation of this compound in combination with established drugs. This strategy aims to identify synergistic interactions, overcome drug resistance, or reduce effective doses. In the antimicrobial field, studies have already shown that certain 4-(indol-3-yl)thiazole derivatives interact with streptomycin (B1217042) in an additive manner. nih.govsemanticscholar.org Similar checkerboard assays could be performed with the target compound and a panel of conventional antibiotics to identify synergistic or additive effects against resistant bacterial strains.

In oncology, combination therapy is a standard of care. Future studies could explore the combination of this compound derivatives with standard chemotherapeutic agents or targeted therapies. Such combinations could potentially lead to enhanced tumor cell killing or the reversal of resistance mechanisms.

Strategies for Further Scaffold Optimization and Lead Compound Development

The this compound scaffold offers multiple points for chemical modification to improve its drug-like properties. Structure-activity relationship (SAR) studies are essential to guide this optimization. nih.gov

Key optimization strategies include:

Modification of the Indole Ring : Introduction of various substituents (e.g., methyl, halogen, methoxy) on the indole ring can significantly impact biological activity. For instance, in one study, the introduction of a substituent on the indole moiety of an antiallergic agent reduced its activity, highlighting the sensitivity of this position. nih.gov

Alteration of the Linker : The butanamide linker between the indole and thiazole rings can be modified in terms of length, rigidity, and composition. Replacing the amide bond or altering the alkyl chain length could influence binding affinity and selectivity for biological targets. acs.org

Substitution on the Thiazole Ring : The thiazole ring itself can be functionalized. For example, incorporating a tert-butyl group on the thiazole ring was found to be beneficial for the antagonist activity of a different class of compounds. semanticscholar.org

Scaffold Hopping and Hybridization : Connecting the indole and thiazole heterocycles through different linkers (e.g., creating carboxamides) can generate unique scaffolds with enhanced properties and the potential to target multiple pathways. acs.org

Modification SitePotential StrategyRationale/Anticipated OutcomeReference
Indole N-HAlkylation (e.g., with methyl or ethyl groups)Modulate lipophilicity and hydrogen bonding capacity. nih.gov
Indole Ring (Positions 4, 5, 6, 7)Introduction of electron-donating or withdrawing groups (e.g., -F, -Cl, -OCH3)Tune electronic properties and explore new interactions with target proteins. nih.gov
Butanamide LinkerVary chain length; replace amide with other functional groups (e.g., ester, sulfonamide).Optimize spatial orientation and binding interactions between the two heterocyclic rings. acs.orgnih.gov
Thiazole RingIntroduce small alkyl or aryl substituents.Enhance binding affinity and selectivity. semanticscholar.org

Methodological Innovations in Synthesis and Biological Evaluation Pertaining to the Compound Class

Advances in synthetic and evaluation methodologies can accelerate the development of this compound class.

Synthetic Innovations : Efficient and diverse synthetic routes are crucial for generating libraries of analogues for SAR studies. The Hantzsch synthesis is a popular and established method for constructing the thiazole ring. researchgate.net To improve efficiency, automated multistep continuous flow synthesis has been successfully applied to produce 2-(1H-indol-3-yl)thiazole derivatives, enabling rapid access to complex molecules in high yields with short reaction times. nih.gov Adopting such technologies would significantly accelerate the optimization process for this compound.

Innovations in Biological Evaluation : In addition to advanced cell models, in silico techniques are invaluable for modern drug discovery. Molecular docking studies have been widely used for this class of compounds to predict binding modes and identify potential biological targets. nih.govresearchgate.netconnectjournals.com These computational methods can help rationalize observed activities and guide the design of new derivatives with improved affinity. High-throughput screening of compound libraries against diverse biological targets can also uncover entirely new therapeutic applications for the indole-thiazole scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 4-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)butanamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via coupling reactions between indole and thiazole precursors. For example, indole derivatives (e.g., 3-substituted indoles) are often coupled with thiazole-2-amines using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or DCM under nitrogen . Optimization involves adjusting temperature (0–25°C), reaction time (12–48 hours), and stoichiometry (1:1.2 molar ratio of indole to thiazole). Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Synthetic Method Conditions Yield Purity
Carbodiimide couplingDMF, 25°C, 24h65–75%>95% (HPLC)
Microwave-assistedDCM, 80°C, 2h80%98%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Answer :

  • 1H/13C NMR : Confirm indole NH (δ 10.2–11.5 ppm) and thiazole protons (δ 7.2–8.1 ppm). Discrepancies in coupling constants (e.g., J = 7.2–7.6 Hz for indole H-5’/H-6’) may arise from solvent polarity or tautomerism .
  • IR : Validate amide C=O (1650–1680 cm⁻¹) and indole N-H (3400–3500 cm⁻¹). Contradictions in peak positions require cross-validation with computational IR simulations (e.g., DFT/B3LYP) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 284.0716 for C₁₆H₁₃ClN₂O) .

Q. How is the purity of the compound assessed, and what thresholds are acceptable for biological assays?

  • Answer : Purity is quantified via HPLC (reverse-phase C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity for in vitro assays is ≥95%, while in vivo studies require ≥98% . Impurity profiling via LC-MS identifies byproducts (e.g., unreacted indole or thiazole precursors) .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity and binding interactions?

  • Answer :

  • DFT Calculations : B3LYP/SDD methods optimize geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°, C3-C4-C5 = 105.4°) and electrostatic potentials. These predict nucleophilic/electrophilic sites (e.g., indole C3 for electrophilic substitution) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). Docking scores (ΔG = −8 to −10 kcal/mol) correlate with experimental IC50 values .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Answer : Contradictions often stem from assay variability (e.g., cell line differences, concentration ranges). Resolve via:

  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values against cancer cell lines) and apply statistical models (ANOVA, random-effects regression) .
  • Dose-response standardization : Use fixed protocols (e.g., MTT assay at 24–72h, 1–100 µM concentrations) .

Q. What strategies improve the compound’s metabolic stability for in vivo applications?

  • Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the indole C5 position to reduce CYP450-mediated oxidation .

  • Prodrug Design : Mask the amide group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

    Modification Half-life (Liver Microsomes)
    Parent compound15–20 min
    C5-CF3 substitution45–60 min
    Prodrug (tert-butyl)>120 min

Methodological Notes

  • Experimental Design : Use randomized block designs with split-split plots for multi-variable studies (e.g., varying substituents on indole/thiazole) to account for batch effects .
  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., confirm indole-thiazole coupling via NOESY) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.